1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride
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Overview
Description
1,1-Difluoro-5-methyl-6-azaspiro[25]octane hydrochloride is a chemical compound known for its unique structure and properties It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic system containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a difluoromethylated amine.
Introduction of the methyl group: This step involves the alkylation of the spirocyclic intermediate with a methylating agent.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of difluorinated ketones or alcohols.
Reduction: Formation of difluorinated amines or hydrocarbons.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
- 6-Azaspiro[2.5]octane hydrochloride
Uniqueness
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14ClF2N |
---|---|
Molecular Weight |
197.65 g/mol |
IUPAC Name |
2,2-difluoro-5-methyl-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-4-7(2-3-11-6)5-8(7,9)10;/h6,11H,2-5H2,1H3;1H |
InChI Key |
CMZCWQYNGMPDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1)CC2(F)F.Cl |
Origin of Product |
United States |
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